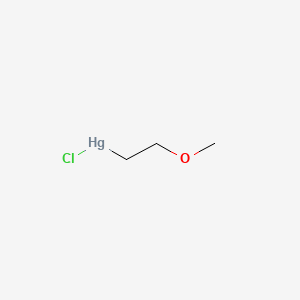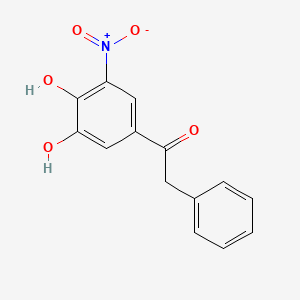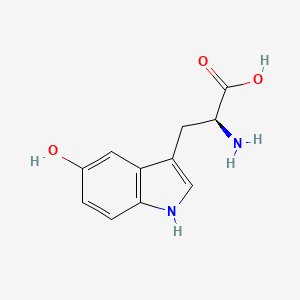
5-hydroxy-L-tryptophan
Overview
Description
Mechanism of Action
5-Hydroxy-L-tryptophan (5-HTP)
, also known as L-5-Hydroxytryptophan , is a naturally occurring amino acid and a chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . Here is an overview of its mechanism of action:
Target of Action
The primary target of 5-HTP is the central nervous system, including the frontal area, thalamus, hippocampus, amygdala, and hypothalamus . It also targets the pineal gland and the gut, responsible for the synthesis of serotonin in other parts of the body, such as the heart, lungs, and kidneys .
Mode of Action
5-HTP works in the brain and central nervous system by increasing the production of the chemical serotonin . It is converted to serotonin (5-hydroxytryptamine or 5-HT) by the enzyme aromatic-L-amino-acid decarboxylase with the help of vitamin B6 . This reaction occurs both in nervous tissue and in the liver .
Biochemical Pathways
5-HTP is an intermediate molecule in the biosynthesis of serotonin . It is derived from tryptophan, and the hydrogen atoms at the 5’-position on the benzene ring of tryptophan are replaced by hydroxyl groups . The production of 5-HTP involves the endogenous metabolic enzymes of E. coli, which degrade L-tryptophan to indole, pyruvate, and ammonia .
Pharmacokinetics
The pharmacological properties of 5-HTP are influenced by its absorption and elimination rates. Rapid absorption can cause a rapid onset of adverse events, and rapid elimination can cause fluctuating exposure . Slow-release delivery enhances the pharmacological properties of oral 5-HTP, producing plasma 5-HTP levels well within the range enhancing brain 5-HT function in humans .
Result of Action
The administration of 5-HTP results in increased brain serotonin synthesis and levels . When administered with a selective serotonin reuptake inhibitor (SSRI), 5-HTP enhances serotonin-sensitive behaviors and neurotrophic mRNA expression . It has been reported to augment the antidepressant efficacy of the antidepressant clomipramine .
Action Environment
The action of 5-HTP can be influenced by environmental factors such as pH. The production of 5-hydroxyindole, a metabolite of 5-HTP, is inhibited upon pH reduction in in vitro studies . Gut bacteria can metabolize 5-HTP to 5-hydroxyindole via the tryptophanase (TnaA) enzyme .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-L-tryptophan interacts with various enzymes, proteins, and other biomolecules. The rate-limiting enzyme tryptophan hydroxylase (TPH2) is responsible for converting L-tryptophan into this compound . The enzyme aromatic L-aromatic amino acid decarboxylase (AADC) is capable of converting this compound into serotonin .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It suppresses PD-L1 expression induced by interferon gamma (IFN-γ) in tumor cells, which leads to the activation of antitumor immune responses . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is converted to serotonin by the enzyme aromatic L-aromatic amino acid decarboxylase (AADC), which is a key step in its mechanism of action .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the this compound productivity of certain cells was significantly reduced at the late fermentation stage, while the production of L-tryptophan was increased along with the cell density and remained stable till the end of fermentation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study, treatment with 100 mg/kg this compound inhibited PD-L1 expression and exhibited an antitumor effect .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is derived from tryptophan, and the hydrogen atoms at the 5′-position on the benzene ring of tryptophan are replaced by hydroxyl groups . It is a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is produced by AADC-mediated conversion of this compound absorbed from the plasma and/or nerve fibers into serotonin .
Subcellular Localization
It is known that this compound is a precursor of the neurotransmitter serotonin and the amine hormone melatonin, which are involved in various physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxitriptan can be synthesized through the hydroxylation of tryptophan. The process involves the use of a hydroxylating agent such as iron(II) sulfate and hydrogen peroxide under acidic conditions. The reaction typically proceeds as follows:
- Dissolve tryptophan in an acidic solution.
- Add iron(II) sulfate as a catalyst.
- Introduce hydrogen peroxide to initiate the hydroxylation reaction.
- Purify the resulting oxitriptan through crystallization or chromatography.
Industrial Production Methods
Industrial production of oxitriptan often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to produce oxitriptan from tryptophan. The fermentation process is optimized for yield and purity, followed by extraction and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Oxitriptan undergoes several types of chemical reactions, including:
Oxidation: Oxitriptan can be oxidized to form various derivatives, such as 5-hydroxyindoleacetic acid.
Decarboxylation: In the presence of aromatic-L-amino-acid decarboxylase, oxitriptan is decarboxylated to produce serotonin.
Substitution: Oxitriptan can participate in substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Decarboxylation: This reaction typically requires the enzyme aromatic-L-amino-acid decarboxylase and vitamin B6 as a cofactor.
Substitution: Substitution reactions often involve halogenating agents or electrophiles under acidic or basic conditions.
Major Products
Serotonin: Produced through decarboxylation.
5-Hydroxyindoleacetic acid: Formed through oxidation.
Scientific Research Applications
Oxitriptan has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various serotonin analogs and derivatives.
Biology: Studied for its role in serotonin biosynthesis and its effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating depression, anxiety, and sleep disorders.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: The precursor to oxitriptan in the biosynthesis pathway.
Serotonin: The direct product of oxitriptan decarboxylation.
Melatonin: Another downstream product in the biosynthesis pathway from oxitriptan.
Uniqueness
Oxitriptan is unique in its dual role as both a metabolic intermediate and a therapeutic agent. Unlike tryptophan, which requires multiple steps to convert to serotonin, oxitriptan is a direct precursor, making it more efficient for increasing serotonin levels. Additionally, its use as a dietary supplement for mood, appetite, and sleep regulation sets it apart from other similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCYZAJDBXYCGN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025437 | |
| Record name | L-5-Hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Hydroxy-L-tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000472 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463305 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4350-09-8 | |
| Record name | 5-Hydroxy-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4350-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxitriptan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004350098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxitriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02959 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-5-Hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxitriptan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXITRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1LJO185Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Hydroxy-L-tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000472 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
295-297, 293 - 298 °C | |
| Record name | Oxitriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02959 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Hydroxy-L-tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000472 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-HTP is the direct precursor of serotonin (5-hydroxytryptamine, 5-HT). [, , ]. It readily crosses the blood-brain barrier [] and is converted to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC) []. This increase in serotonin levels can have various effects on mood, sleep, appetite, and other physiological processes [, , , ].
A: * Molecular formula: C11H12N2O3* Molecular weight: 220.23 g/mol * Spectroscopic data: Detailed spectroscopic information, including NMR and IR data, can be found in research articles focusing on the structural characterization of 5-HTP and its derivatives [, ].
A: 5-HTP's stability can be influenced by factors like pH, temperature, and exposure to light []. Research suggests that it exhibits greater stability in acidic environments []. Formulation strategies like encapsulation can enhance its stability and bioavailability [].
A: 5-HTP itself is not known to have direct catalytic properties. Its significance lies in its role as a precursor to serotonin [, , ].
A: Yes, computational studies have investigated 5-HTP's interactions with biological targets like the peroxisome proliferator-activated receptor gamma (PPAR-γ) []. These studies often employ molecular docking simulations and quantitative structure-activity relationship (QSAR) models to explore potential therapeutic applications [].
A: Modifying the structure of 5-HTP can alter its pharmacological properties. For example, adding a glutamyl group results in gamma-L-glutamyl-5-hydroxy-L-tryptophan (glu-5-HTP), which exhibits different renal effects compared to 5-HTP [, ].
A: As mentioned earlier, 5-HTP's stability is sensitive to environmental factors []. Research is exploring formulation strategies like microencapsulation to protect it from degradation and enhance its bioavailability [].
ANone: Regulations surrounding 5-HTP vary across different countries and regions. It's crucial to consult and adhere to the specific regulations governing its production, distribution, and use in a particular area.
A: 5-HTP is absorbed relatively well following oral administration []. It is metabolized primarily in the liver and excreted in the urine []. Its in vivo activity is largely attributed to its conversion to serotonin, influencing various physiological processes [, , ].
A: Yes, 5-HTP has been studied in various models. Animal studies have explored its effects on behaviors related to stress, anxiety, and depression [, ]. Clinical trials have investigated its potential benefits in conditions like myoclonus and depression [, , ].
A: While generally considered safe at recommended dosages, 5-HTP can cause side effects like nausea and gastrointestinal discomfort [, ]. Long-term effects are not fully elucidated and require further investigation.
A: Research is exploring targeted drug delivery systems, such as nanoparticles, to improve the delivery of 5-HTP and enhance its therapeutic efficacy while minimizing potential side effects [].
A: Techniques like High-Performance Liquid Chromatography (HPLC) [, , ], often coupled with fluorescence or mass spectrometry detection [, ], are commonly employed for analyzing 5-HTP in biological samples.
ANone: The provided research doesn't offer specific details on the environmental impact of 5-HTP. Further investigation is necessary to assess its ecotoxicological effects and develop strategies for responsible waste management.
A: Research indicates that 5-HTP's solubility can vary depending on the pH of the medium []. Its dissolution rate and solubility can influence its absorption and bioavailability, ultimately affecting its efficacy [, ].
A: Analytical method validation for 5-HTP typically involves establishing parameters like accuracy, precision, linearity, specificity, limit of detection, and limit of quantification according to established guidelines and standards [].
ANone: Stringent quality control measures are essential throughout the lifecycle of 5-HTP to ensure its safety and efficacy. This includes raw material testing, process controls, stability testing, and adherence to Good Manufacturing Practices (GMP).
ANone: The provided research doesn't present specific data on 5-HTP's immunogenicity. Further studies are needed to explore its potential to elicit immune responses.
A: 5-HTP is known to interact with the serotonin transporter (SERT) []. This interaction is crucial for its effects as it influences serotonin uptake in the brain [].
ANone: The research doesn't offer detailed information on 5-HTP's effects on drug-metabolizing enzymes. Further research is needed to investigate these interactions and potential implications for co-administration with other medications.
A: As a naturally occurring amino acid derivative, 5-HTP is generally considered biocompatible []. It is readily metabolized in the body [].
A: Alternatives to 5-HTP for increasing serotonin levels include selective serotonin reuptake inhibitors (SSRIs) []. These medications act through different mechanisms and have distinct efficacy and safety profiles [].
ANone: Information regarding specific recycling and waste management practices for 5-HTP is not extensively discussed in the provided research. Implementing environmentally responsible practices throughout its lifecycle is crucial.
ANone: Research on 5-HTP utilizes a range of resources, including cell culture models, animal models, clinical trial networks, and databases containing chemical, pharmacological, and toxicological information.
A: Research on 5-HTP has evolved alongside our understanding of serotonin's role in various physiological and pathological conditions. Early studies explored its effects on mood and behavior, leading to its investigation in conditions like depression and myoclonus [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)
![(1S,5S)-(1-{5-[(4-amino-benzenesulfonyl)-isobutyl-amino]-6-phosphonooxy hexylcarbamoyl}-2,2-diphenyl-ethyl)-carbamic acid methyl ester](/img/structure/B1677976.png)

![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)

![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)
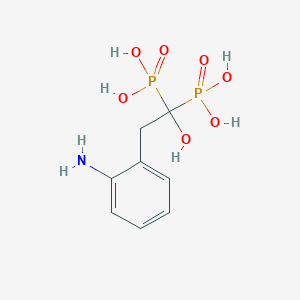
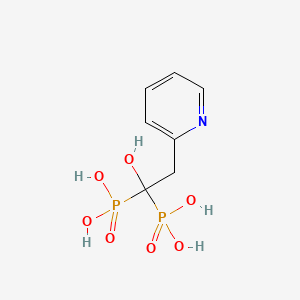
![P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid](/img/structure/B1677990.png)
methyl}phosphonic acid](/img/structure/B1677992.png)
